molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione

Cat. No. B046244
M. Wt: 440.1 g/mol
InChI Key: PFFSYBJLQOJRQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indeno[1,2-b]fluorene-6,12-dione derivatives, including 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, involves complex organic synthesis routes. Ozdemir et al. (2016) reported the design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors, highlighting the critical steps in synthesizing these compounds and their semiconducting properties (Ozdemir et al., 2016). Moreover, Rose et al. (2014) developed a scalable synthesis route for 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones, expanding the potential for large-scale production of such compounds (Rose et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione and related compounds has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. The solid-state structure and electronic properties of these compounds provide insights into their charge transport mechanisms and optoelectronic applications. The work by Ozdemir et al. (2016) includes detailed structural analysis based on single-crystal X-ray diffraction, demonstrating the influence of synthetic tailoring on the molecular structure and its electronic properties (Ozdemir et al., 2016).

Chemical Reactions and Properties

Indeno[1,2-b]fluorene-6,12-dione derivatives, including 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, participate in various chemical reactions that modify their physical and chemical properties. The cyclo-oligomerization of these compounds via diradical intermediates is one such reaction, leading to novel structures with unique optoelectronic properties (Fu & Zhao, 2015).

Scientific Research Applications

  • Ozdemir et al. (2016) explored the use of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors for enhancing ambipolar charge transport in thin-film transistors (Ozdemir et al., 2016).

  • Masharfe et al. (2021) found that increasing the film thickness of indeno[1,2-b]fluorene-6,12 dione films improved their crystalline nature and electrical conductivity (Masharfe et al., 2021).

  • Huang et al. (2018) discussed the potential of indeno[1,2-b]fluorene-6,12-dione-based semiconducting materials for developing novel infrared and near-infrared probe materials through chemical modifications (Huang et al., 2018).

  • Setayesh et al. (2000) identified poly-2,8-indenofluorene as a promising blue-light-emitting material for polymer light-emitting diodes, with stability up to 380°C and thermotropic liquid crystalline behavior at high temperatures (Setayesh et al., 2000).

  • Lee et al. (2014) showed that new indenofluorenedione derivatives have potential as electron transporting layers in OLED devices (Lee et al., 2014).

  • Chase et al. (2012) demonstrated that 6,12-diarylindeno[1,2-b]fluorenes can serve as active layers in organic field-effect transistors, enabling ambipolar devices capable of transporting both holes and electrons (Chase et al., 2012).

  • Frederickson et al. (2017) explored indeno[1,2-b]fluorene derivatives with varying levels of antiaromaticity for potential use in organic semiconductors (Frederickson et al., 2017).

  • Romain et al. (2013) and Poriel et al. (2018) studied dihydroindenofluorene derivatives, highlighting their potential for stable blue emission in organic electronics (Romain et al., 2013), (Poriel et al., 2018).

  • Rose et al. (2014) presented a scalable synthetic route for 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones, which are crucial for exploring crystal packing morphology (Rose et al., 2014).

Safety And Hazards

The safety information for 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione could involve further exploration of its use in organic electronic devices, as well as the potential for enhancing its carrier mobilities through the incorporation of sulfur- or nitrogen-linked side chains .

properties

IUPAC Name

2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFSYBJLQOJRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479174
Record name 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione

CAS RN

853234-57-8
Record name 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JH Park, MH Chang, WJ Jang, S Han… - Journal of Vacuum …, 2022 - pubs.aip.org
Indenofluorene, which consists of a 6-5-6-5-6 fused-ring structure, is a semiconducting molecule with possible applications in optoelectronic devices. Bulk crystal structures, molecular …
Number of citations: 1 pubs.aip.org
R Ozdemir, D Choi, M Ozdemir, H Kim… - …, 2017 - Wiley Online Library
A new solution‐processable and air‐stable liquid‐crystalline n‐channel organic semiconductor (2,2′‐(2,8‐bis(5‐(2‐octyldodecyl)thiophen‐2‐yl)indeno[1,2‐b]fluorene‐6,12‐diylidene)…
R Ozdemir, S Park, İ Deneme, Y Park, Y Zorlu… - Organic Chemistry …, 2018 - pubs.rsc.org
The design and synthesis of novel electron-deficient and solution-processable polycyclic aromatic hydrocarbons offers great opportunities for the development of low-cost and large-…
Number of citations: 22 pubs.rsc.org
R Ozdemir, D Choi, M Ozdemir, G Kwon… - Journal of Materials …, 2017 - pubs.rsc.org
The design and development of novel ambipolar semiconductors is very crucial to advance various optoelectronic technologies including organic complementary (CMOS) integrated …
Number of citations: 54 pubs.rsc.org
İ DENEME - 2018 - acikerisim.agu.edu.tr
The structural design and synthetic development of novel n-channel organic semiconductors have attracted considerable scientific and technological attention in order to understand the …
Number of citations: 3 acikerisim.agu.edu.tr
YY Chiu, SH Chen, KM Lee, TF Lin, MC Wu - Chemical Engineering …, 2023 - Elsevier
Perovskite solar cells have reached a power conversion efficiency over 26.1 %, and the interface engineering between perovskite and hole transport layer (HTL) is crucial for achieving …
Number of citations: 0 www.sciencedirect.com
R Özdemir - 2016 - openaccess.agu.edu.tr
The design and development of novel ambipolar and n-channel semiconductors is very crucial to advance various optoelectronic technologies including organic fieldeffect transistors (…
Number of citations: 3 openaccess.agu.edu.tr

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